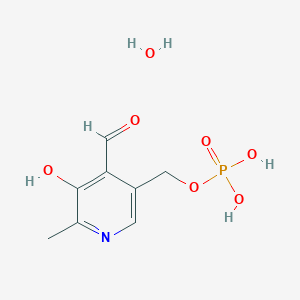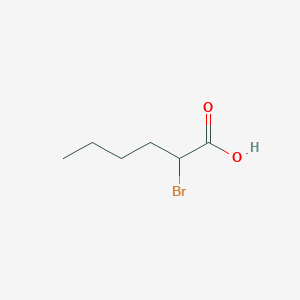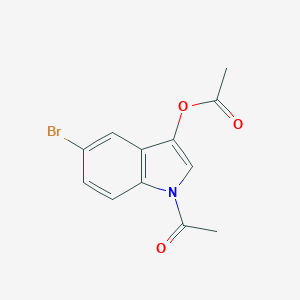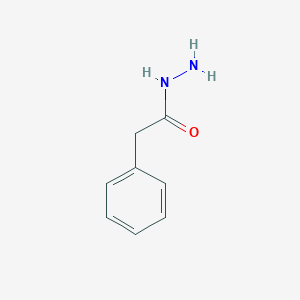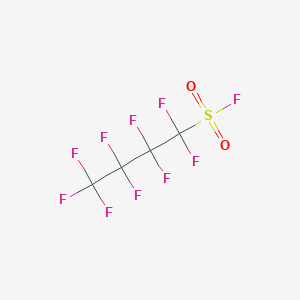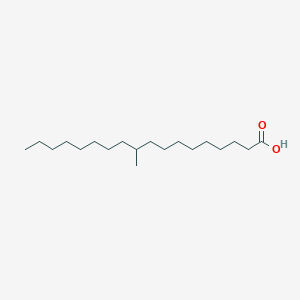
结核菌脂酸
描述
Tuberculostearic acid (TSA) is a structural component of the cell wall of Mycobacterium tuberculosis and related mycobacteria. It is a 10-methyloctadecanoic acid, a fatty acid with a methyl branch. The presence of TSA in clinical specimens, such as cerebrospinal fluid (CSF) and sputum, has been used as a biomarker for the diagnosis of tuberculosis (TB) and tuberculous meningitis, due to its specificity for mycobacteria .
Synthesis Analysis
The enzymatic synthesis of TSA in mycobacteria involves the alkylenation and subsequent reduction of the olefinic fatty acid chain of phospholipids. This process is catalyzed by enzymes found in extracts of Mycobacterium phlei, with S-adenosyl-l-methionine (SAM) acting as the methyl donor . Additionally, a methyltransferase encoded by the umaA gene in Mycobacterium tuberculosis has been identified as capable of converting the olefinic double bond of phospholipid-linked oleic acid to TSA . A novel synthetic route for TSA has also been developed, providing a reference compound for diagnostic purposes .
Molecular Structure Analysis
TSA is characterized by its branched-chain structure, which is distinct from the straight-chain fatty acids found in most bacteria. The methyl branch at the 10th carbon of the stearic acid chain is a key feature that allows for its identification using mass spectrometry techniques .
Chemical Reactions Analysis
The detection of TSA in clinical samples typically involves chemical reactions such as methanolysis, esterification, and derivatization to prepare the samples for gas chromatography-mass spectrometry (GC-MS) analysis. These reactions enhance the sensitivity and specificity of TSA detection .
Physical and Chemical Properties Analysis
TSA's physical and chemical properties, such as its melting point and solubility, are influenced by its branched structure. The presence of the methyl branch affects the compound's behavior in chromatographic and mass spectrometric analyses, which are critical for its detection in diagnostic tests. The specificity of TSA detection is achieved through the use of high-resolution chromatography and mass spectrometry techniques, including selected ion monitoring and frequency-pulsed electron capture detection .
Relevant Case Studies
Several studies have demonstrated the utility of TSA detection in diagnosing TB. In one study, TSA was detected in CSF from patients with proven and suspected tuberculous meningitis, providing a rapid, sensitive, and specific test for the disease . Another study showed the presence of TSA in sputum from patients with pulmonary TB, offering a rapid and sensitive diagnostic method . The detection of TSA in serum and CSF has also been proposed as an early detection method for tuberculous meningitis . Furthermore, TSA has been detected in formalin-fixed, paraffin-embedded tissue biopsy specimens, aiding in the diagnosis of TB in various tissues . The rapid and sensitive diagnosis of tuberculous meningitis using GC-MS with selective ion monitoring has been highlighted as a significant advancement over traditional culture methods .
科学研究应用
在分枝杆菌膜中的作用
结核菌脂酸(TSA),主要称为 10-甲基硬脂酸,作为分枝杆菌膜磷脂的主要成分发挥着至关重要的作用。它的生物合成是一个关键过程,涉及油酸的直接甲基化,而油酸是磷脂的成分。结核分枝杆菌 H37Rv 中由 umaA 编码的甲基转移酶被确定为一种新型的 S-腺苷甲硫氨酸 (SAM) 依赖性甲基转移酶,能够将磷脂连接的油酸的烯烃双键转化为 TSA。这个过程对于分枝杆菌细胞膜的结构完整性和功能至关重要,这表明 TSA 是分枝杆菌研究中重要的生化标记 (Meena 等人,2013).
诊断应用
TSA 已显示出作为诊断结核病的生物标志物的潜力。活动性结核病患者血浆样本中的 TSA 浓度显着高于非结核病患者和健康对照组。这表明 TSA 可能在开发结核病的诊断工具或检测方法中发挥作用,为疾病检测提供一种非侵入性和有效的方法 (Traunmüller 等人,2003).
合成和结构分析
含 TSA 化合物的合成和结构分析已得到广泛研究,以了解其生化相互作用和功能。例如,磷脂酰肌醇二甘露糖二糖脂的合成,其中 TSA 在甘油部分的酰化模式中发挥作用,提供了对其生化性质及其对树突状细胞分析中 IL-12 等促炎细胞因子释放的影响的见解 (Dyer 等人,2007).
结核病治疗监测
研究表明,TSA 与其他分枝杆菌脂质一起可用于监测结核病的治疗。临床样本中 TSA 的稳定性和浓度可以提供对结核病治疗有效性的有价值的见解,使其成为监测患者对治疗反应的潜在工具 (Cai 等人,2013).
未来方向
属性
IUPAC Name |
10-methyloctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-9-12-15-18(2)16-13-10-7-8-11-14-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOUGZFCUMNGOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862155 | |
| Record name | Tuberculostearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tuberculostearic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Tuberculostearic acid | |
CAS RN |
542-47-2 | |
| Record name | Tuberculostearic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tuberculostearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tuberculostearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TUBERCULOSTEARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2LR962W58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tuberculostearic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



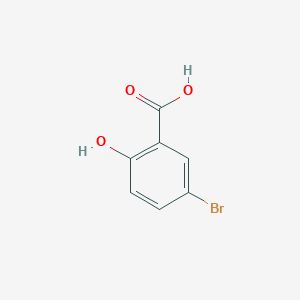
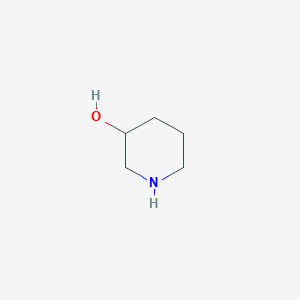
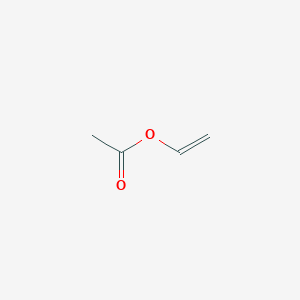
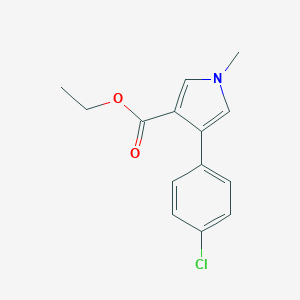

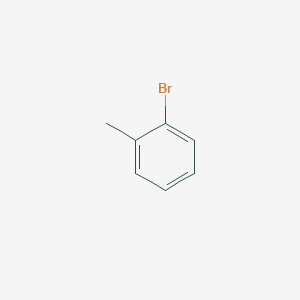
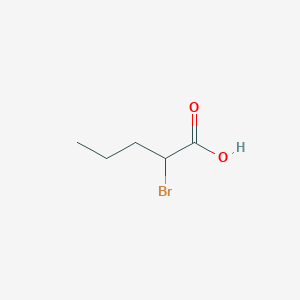
![1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one](/img/structure/B146090.png)
